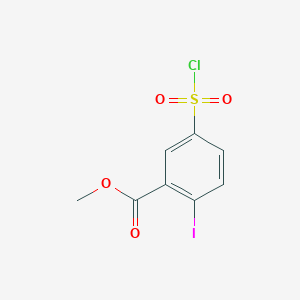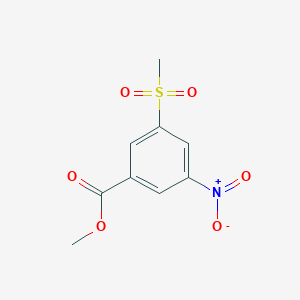![molecular formula C13H11NO4S2 B1518027 2-[(4-Sulfamoylphenyl)sulfanyl]benzoic acid CAS No. 1154996-56-1](/img/structure/B1518027.png)
2-[(4-Sulfamoylphenyl)sulfanyl]benzoic acid
Vue d'ensemble
Description
2-[(4-Sulfamoylphenyl)sulfanyl]benzoic acid (2-SPSB) is an organic compound with a unique structure and properties. It is a small molecule and is synthesized in a variety of ways. 2-SPSB has been used in a variety of scientific research applications, and has a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
1. Electrochemical Behavior and Cleavage of Azo Bond
Mandić et al. (2004) explored the electrochemical reduction of compounds including 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid. This study revealed the significant impact of sulfo substituent positioning on electrochemical behavior. The reduction process predominantly involves hydrazone tautomers, leading to hydrazo compounds and ultimately to 5-amino salicylic acid and sulfanilic acid, following a DISP2 mechanism. This research illuminates the electrochemical pathways and kinetic aspects of similar compounds (Mandić, Nigović, & Šimunić, 2004).
2. Photochemical Decomposition in Aqueous Solutions
Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound structurally related to 2-[(4-sulfamoylphenyl)sulfanyl]benzoic acid. This study provides insights into the photolability of sulfamethoxazole in acidic aqueous solutions, leading to primary photoproducts and shedding light on possible photochemical pathways for similar compounds (Zhou & Moore, 1994).
3. Biodegradation of Related Compounds by Microbial Strains
Hegedűs et al. (2017) reported on Novosphingobium resinovorum SA1, a bacterium capable of degrading sulfanilic acid, a compound related to 2-[(4-sulfamoylphenyl)sulfanyl]benzoic acid. This research highlights the bacterium's ability to utilize sulfanilic acid as its sole carbon, nitrogen, and sulfur source, providing a potential biological method for degrading similar compounds (Hegedűs et al., 2017).
4. Synthesis and Characterization of Sulfanilamide Derivatives
Lahtinen et al. (2014) synthesized and characterized sulfanilamide derivatives, closely related to 2-[(4-sulfamoylphenyl)sulfanyl]benzoic acid. This study offers insights into the chemical properties and potential applications of such compounds in various scientific fields (Lahtinen et al., 2014).
5. Catalytic and Chemical Applications
Tayebi et al. (2011) investigated the use of sulfuric acid derivatives as catalysts in chemical reactions. This study provides a perspective on the potential use of 2-[(4-sulfamoylphenyl)sulfanyl]benzoic acid and related compounds in catalysis and other chemical processes (Tayebi et al., 2011).
Propriétés
IUPAC Name |
2-(4-sulfamoylphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S2/c14-20(17,18)10-7-5-9(6-8-10)19-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMDACZFCYASQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Sulfamoylphenyl)sulfanyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)


![Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B1517952.png)
![3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol](/img/structure/B1517953.png)
amine](/img/structure/B1517954.png)
![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)





